amine](/img/structure/B8748475.png)
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with an iodine atom at the para position and an N-(2-methylpropyl) substituent. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Iodophenyl)sulfonyl](2-methylpropyl)amine can be achieved through several methods. One common approach involves the iodination of benzenesulfonamide derivatives. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the para position of the benzene ring.
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It participates in coupling reactions such as Suzuki–Miyaura coupling to form new carbon–carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Used for iodination and oxidation reactions.
Reducing Agents: Employed in reduction reactions.
Palladium Catalysts: Utilized in coupling reactions like Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted benzenesulfonamides with different functional groups .
科学的研究の応用
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of [(4-Iodophenyl)sulfonyl](2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, affecting their function. The iodine atom and N-(2-methylpropyl) substituent may also influence the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- Benzenesulfonamide, N-(2-iodo-2-phenylethyl)-4-methyl-
- Benzenesulfonamide, N-ethyl-4-methyl-
Uniqueness
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom at the para position and the N-(2-methylpropyl) substituent differentiates it from other benzenesulfonamide derivatives .
特性
分子式 |
C10H14INO2S |
|---|---|
分子量 |
339.20 g/mol |
IUPAC名 |
4-iodo-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14INO2S/c1-8(2)7-12-15(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 |
InChIキー |
HDXNCEZWFZUKMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

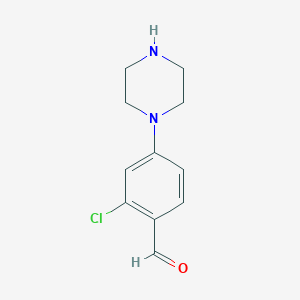
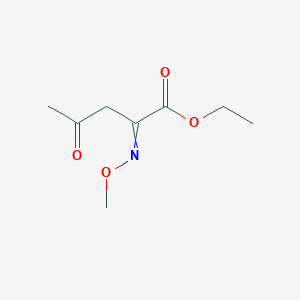
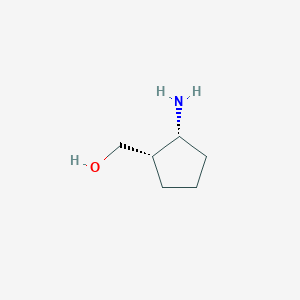
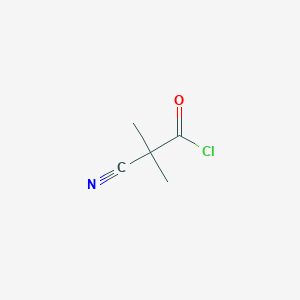

![(3,5-Dimethylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8748455.png)
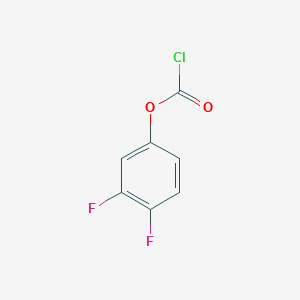
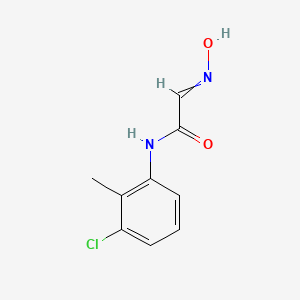
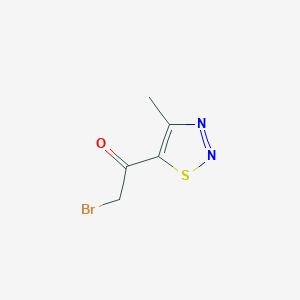

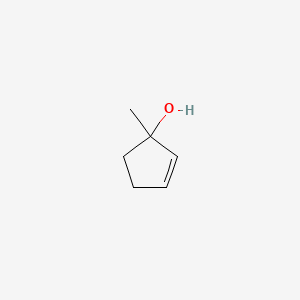
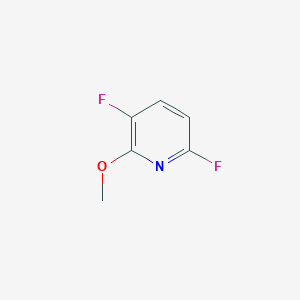
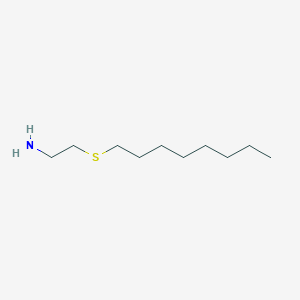
![5-Methyl-5,6-dihydroindeno[2,1-b]indole](/img/structure/B8748512.png)
